
3-amino-8-chloro-5H-phenanthridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-8-chloro-5H-phenanthridin-6-one is a heterocyclic compound that belongs to the phenanthridinone family. This compound is characterized by its tricyclic structure, which includes an amino group at the 3-position and a chlorine atom at the 8-position. Phenanthridinones are known for their biological and pharmaceutical activities, making them significant in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-8-chloro-5H-phenanthridin-6-one can be achieved through several methods. One common approach involves the palladium-catalyzed annulation of aryl iodides with amines. This method provides controlled access to a range of functionalized phenanthridinones in good yields (59-88%) under mild conditions . Another method involves the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using palladium-catalyzed processes. These methods are favored due to their efficiency and ability to produce high yields of the desired product. Additionally, the use of microwave irradiation and free radical initiators like AIBN has been explored to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-8-chloro-5H-phenanthridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolin-2-ones and other derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different phenanthridinone derivatives.
Substitution: The amino and chloro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and potassium persulfate (K2S2O8).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like aryl halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various functionalized phenanthridinones, which can be further utilized in pharmaceutical and industrial applications .
Wissenschaftliche Forschungsanwendungen
3-amino-8-chloro-5H-phenanthridin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of complex organic molecules and heterocycles.
Biology: This compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is utilized in the production of materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 3-amino-8-chloro-5H-phenanthridin-6-one involves its interaction with molecular targets and pathways. This compound can inhibit specific enzymes or proteins, leading to the disruption of biological processes. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-phenyl-5H-phenanthridin-6-one: Known for its dual fluorescence and intramolecular charge transfer properties.
Quinolin-2-ones: These compounds share a similar tricyclic structure and exhibit comparable biological activities.
Uniqueness
3-amino-8-chloro-5H-phenanthridin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for diverse chemical modifications, enhancing its versatility in various applications .
Eigenschaften
CAS-Nummer |
26689-64-5 |
|---|---|
Molekularformel |
C13H9ClN2O |
Molekulargewicht |
244.67 g/mol |
IUPAC-Name |
3-amino-8-chloro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H9ClN2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6H,15H2,(H,16,17) |
InChI-Schlüssel |
XBZUMGORNJVOQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)NC(=O)C3=C2C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


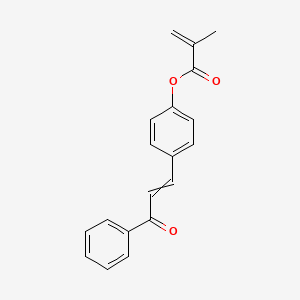
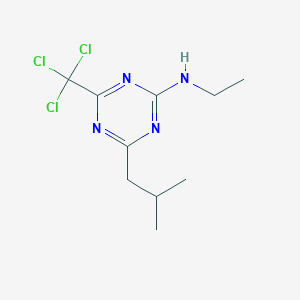
![Dispiro[2.1.2.1]octane](/img/structure/B14686361.png)

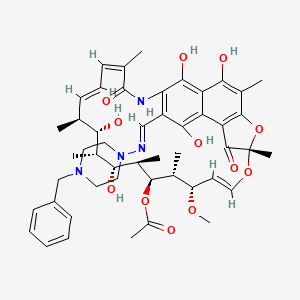
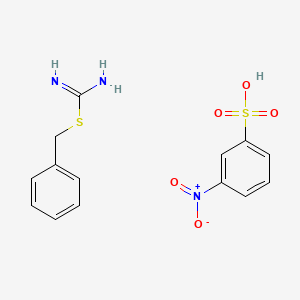
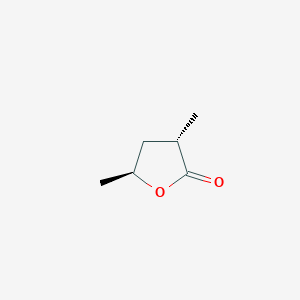




![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)


